N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF3N3O/c28-21-11-7-17(8-12-21)16-32-26(35)18-9-13-22(14-10-18)34-25(23-5-2-6-24(23)33-34)19-3-1-4-20(15-19)27(29,30)31/h1,3-4,7-15H,2,5-6,16H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSFCPDOOPKYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit or activate certain enzymes, thereby affecting cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, providing insights into their bioavailability.
Biological Activity
N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 495.92 g/mol. The presence of the trifluoromethyl group and the cyclopentapyrazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related compounds were as low as 2 µg/mL, indicating potent activity against resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into similar pyrazole derivatives has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . These findings highlight the need for further exploration of this compound in cancer research.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been observed with structurally related compounds. For example, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Such activity could position this compound as a candidate for anti-inflammatory drug development.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process involving the formation of key intermediates. The robustness of this synthetic route allows for the introduction of various substituents to optimize biological activity .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds with similar frameworks exhibit promising results in preclinical models. For example:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 2 | |
| Compound B | Anticancer | Varies | |
| Compound C | COX Inhibition | Significant |
These data suggest that this compound may exhibit similar or enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-based molecules with halogenated aromatic substituents. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity/Use | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide | Cyclopenta[c]pyrazolyl core, 4-chlorobenzyl, trifluoromethylphenyl | Antitumor (inferred from analogs) | ~500 (estimated)* |
| PCW-1001 (Pyrazole Derivative) | Ethanesulfonamide, pyrazole core | Antitumor, radio-sensitizing in breast cancer | Not reported |
| Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | Difluorobenzamide, chlorophenyl | Insect growth regulator (pesticide) | 310.7 |
| Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) | Chloronitrophenyl, trifluoromethyl, sulfonamide | Fungicide | 414.6 |
*Estimated based on structural analogs in and .
Key Findings from Comparative Studies
Bioactivity :
- Antitumor Activity : Pyrazole derivatives like PCW-1001 show potent antitumor effects via kinase inhibition or DNA damage potentiation . The target compound’s cyclopenta[c]pyrazolyl core may enhance binding to similar targets.
- Pesticide Activity : Compounds such as diflubenzuron and flusulfamide leverage chlorinated and trifluoromethyl groups for pesticidal activity, but the target compound lacks direct evidence of such use .
Structural Determinants of Activity :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for both antitumor and pesticidal compounds .
- Chlorobenzyl Group : Improves binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for sulfonamide-linked pyrazoles (e.g., PCW-1001), but requires specialized intermediates like 5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl .
Limitations and Contrasts
- Therapeutic vs. Agricultural Use : Unlike pesticidal analogs (e.g., flusulfamide), the target compound’s structure aligns more closely with antitumor agents, suggesting divergent applications despite structural overlaps .
- Flexibility and Docking : AutoDock4 studies on related compounds highlight the importance of receptor flexibility in pyrazole derivatives, but the rigid cyclopenta[c]pyrazolyl core in the target compound may limit conformational adaptability .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl-substituted cyclopenta[c]pyrazolyl]benzenecarboxamide, and how are they addressed?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the cyclopenta[c]pyrazole core, coupling with 4-chlorobenzylamine, and introduction of the trifluoromethylphenyl group. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns during pyrazole formation. Use NMR-guided optimization (e.g., monitoring - and -NMR shifts at δ 7.32–8.62 ppm for aromatic protons ).
- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate intermediates.
- Yield improvement : Catalytic conditions (e.g., Pd-mediated cross-coupling) enhance efficiency .
Q. How is the compound characterized spectroscopically, and what contradictions might arise in spectral data interpretation?
- Methodological Answer :
- NMR : -NMR (300 MHz, CDCl) shows peaks at δ 8.12–7.32 ppm (aromatic protons) and δ 4.2–3.8 ppm (methylene groups in the cyclopenta[c]pyrazole). -NMR confirms trifluoromethyl group integrity at δ -63.5 ppm .
- Contradictions : Overlapping signals in aromatic regions may obscure substitution patterns. Use 2D NMR (e.g., COSY, HSQC) for resolution .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 522.15) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can computational methods like molecular docking resolve discrepancies in hypothesized binding modes?
- Methodological Answer :
- Docking software : Use AutoDock4 with flexible sidechains to model interactions (e.g., with ATP-binding pockets). Validate with cross-docking experiments across homologous receptors (e.g., 87 HIV protease complexes) .
- Scoring metrics : Compare binding energies (ΔG) and RMSD values (<2.0 Å) to prioritize plausible modes.
- Contradiction resolution : If experimental IC conflicts with docking scores, re-evaluate protonation states or solvation effects .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?
- Methodological Answer :
- Lipophilicity adjustment : Replace the 4-chlorobenzyl group with polar substituents (e.g., morpholine) to lower logP.
- Metabolic blockers : Introduce electron-withdrawing groups (e.g., fluorine) at para positions to slow CYP450 oxidation .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
Q. How should researchers address inconsistent biological activity data across cell lines?
- Methodological Answer :
- Mechanistic studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition).
- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify confounding interactions.
- Cell line validation : Authenticate cell lines via STR profiling and control for genetic drift .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for dose-response studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to IC/EC data.
- Error analysis : Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals.
- Reproducibility : Triplicate experiments with independent syntheses to control batch variability .
Q. How can SAR studies rationalize the role of the trifluoromethyl group in bioactivity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives lacking the CF group or substituting it with Cl/CH.
- Crystallography : Co-crystallize with target proteins to compare binding interactions (e.g., halogen bonding vs. hydrophobic effects) .
- Thermodynamic profiling : ITC to quantify enthalpy/entropy contributions of the CF group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
